![molecular formula C33H28N2O6 B557181 (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid CAS No. 201473-90-7](/img/structure/B557181.png)
(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
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Overview
Description
“(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a compound with the molecular formula C29H30N2O6 . It is a solid substance and is considered a useful research compound.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 502.57 g/mol .Scientific Research Applications
Drug Delivery Systems
Fmoc-Dap(Fmoc)-OH is used in the development of hydrogels that can serve as drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner at the target site, improving the efficacy and reducing side effects .
Biomaterials
Due to its ability to form self-assembled nanostructures, Fmoc-Dap(Fmoc)-OH is employed in creating biomaterials. These materials have potential applications in tissue engineering, such as scaffolds for cell growth .
Extracellular Matrices
The compound is also explored for its use as an extracellular matrix for cell culture studies. It can support cell adhesion and proliferation, making it useful for cytotoxicity assays and other cell-based experiments .
Structural Biology
In structural biology, Fmoc-Dap(Fmoc)-OH contributes to the study of β-sheet structures due to its propensity to form these structures in hydrogels. This has implications for understanding protein folding and misfolding in diseases .
Sensor Components
The unique properties of Fmoc-Dap(Fmoc)-OH-based hydrogels make them suitable for incorporation into sensor components that can detect biological or chemical stimuli .
Diagnostic Agents
Fmoc-Dap(Fmoc)-OH can be used to optimize tools for the delivery of diagnostic agents, aiding in imaging and diagnostic procedures .
MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic RSC Publishing - De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine RSC Publishing - Understanding the self-assembly of Fmoc–phenylalanine to hydrogel
Safety and Hazards
properties
IUPAC Name |
(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-PMERELPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373238 |
Source
|
Record name | Fmoc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
CAS RN |
201473-90-7 |
Source
|
Record name | Fmoc-Dap(Fmoc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid in the synthesis of technetium-99m labeled peptides?
A1: (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, or Fmoc-DAP-[Fmoc]-OH, acts as a building block for incorporating a protected diaminedithiol (N(2)S(2)) chelator during solid-phase peptide synthesis []. This chelator is crucial as it allows for the subsequent labeling of the peptide with technetium-99m (99mTc), a radioisotope commonly used in medical imaging.
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